3-(Pyrimidin-2-ylthio)pentane-2,4-dione

Description

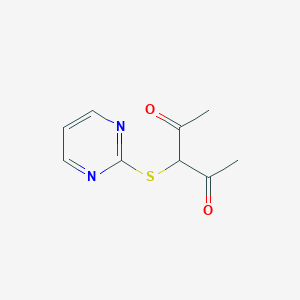

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylsulfanylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-6(12)8(7(2)13)14-9-10-4-3-5-11-9/h3-5,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFADKNBSIBFUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372556 | |

| Record name | 3-(pyrimidin-2-ylthio)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-25-5 | |

| Record name | 3-(2-Pyrimidinylthio)-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(pyrimidin-2-ylthio)pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Pyrimidin 2 Ylthio Pentane 2,4 Dione and Analogues

Precursor Synthesis and Reactant Selection

The successful synthesis of the target compound hinges on the effective preparation of two primary building blocks: a reactive pentane-2,4-dione intermediate and the pyrimidine-2-thiol (B7767146) derivative. The selection and purity of these reactants are critical for the subsequent thioether linkage formation.

Synthesis of Halogenated Pentane-2,4-dione Intermediates

Halogenated derivatives of pentane-2,4-dione, particularly 3-chloro- and 3-bromopentane-2,4-dione (B1269506), serve as key electrophilic intermediates in the synthesis. ontosight.aichemspider.com These compounds are valuable because the halogen at the C3 position acts as an effective leaving group, facilitating nucleophilic substitution. ontosight.ai

The most common method for synthesizing 3-chloropentane-2,4-dione (B157559) is the direct chlorination of pentane-2,4-dione (acetylacetone). ontosight.ai This can be achieved using various chlorinating agents. For instance, the reaction of acetylacetone (B45752) with sulfuryl chloride in an anhydrous solvent like toluene, when stirred at room temperature, yields 3-chloropentane-2,4-dione. unirioja.es Other reagents such as chlorine gas can also be employed. lookchem.com

Similarly, 3-bromopentane-2,4-dione is prepared through the bromination of acetylacetone. chemspider.comchemicalbook.com The choice between the chloro- and bromo- derivative often depends on reactivity and availability, with the bromo- derivative generally being more reactive but potentially less stable.

| Product | Starting Material | Reagent | Typical Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-chloropentane-2,4-dione | acetylacetone | Sulfuryl chloride | Anhydrous toluene, room temp., 48h | Good | unirioja.es |

| 3-chloropentane-2,4-dione | acetylacetone | Chlorine | 10 °C, 5h | 92.1% | lookchem.com |

| 3-bromopentane-2,4-dione | acetylacetone | Bromine | Not specified | Not specified | chemspider.comchemicalbook.com |

Synthesis of Pyrimidine-2-thiol Derivatives

Pyrimidine-2-thiol is the nucleophilic component in the synthesis. The most widespread and fundamental method for constructing the pyrimidine-2-thiol ring system is through the condensation of a 1,3-bifunctional three-carbon fragment with thiourea (B124793). bu.edu.eg This [3+3] cyclization approach is highly versatile. nih.gov

For the parent pyrimidine-2-thiol, reagents like malondialdehyde or its synthetic equivalents are condensed with thiourea. The reaction typically proceeds in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. researchgate.net Variations of this method allow for the synthesis of substituted pyrimidine-2-thiol derivatives by starting with substituted 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.govjuniperpublishers.com For example, the reaction of various chalcones (1,3-diaryl-2-propene-1-ones) with thiourea is a common route to produce a wide array of 4,6-diarylpyrimidine-2-thiols. tubitak.gov.trtandfonline.com

Thioether Linkage Formation Strategies

With the precursors in hand, the core of the synthesis is the formation of the C-S bond that links the pyrimidine (B1678525) and pentanedione moieties. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution Reactions for S-Alkylation

The formation of the thioether linkage in 3-(pyrimidin-2-ylthio)pentane-2,4-dione is accomplished via an S-alkylation reaction. This is a classic example of a nucleophilic substitution, where the sulfur atom of pyrimidine-2-thiol acts as the nucleophile. organic-chemistry.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. dalalinstitute.com

In this reaction, the pyrimidine-2-thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This anion then attacks the electrophilic C3 carbon of the halogenated pentane-2,4-dione, displacing the halide leaving group to form the desired thioether product. researchgate.net

Commonly used bases for this deprotonation step include potassium carbonate, sodium hydroxide, or organic amines like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) often being preferred as they can solvate the cation without hindering the nucleophilicity of the thiolate.

One-Pot Synthetic Approaches

One-pot syntheses offer a more streamlined and efficient alternative to multi-step procedures by combining several reaction steps into a single process without isolating intermediates. rsc.org For the synthesis of pyrimidine thioethers, one-pot, three-component reactions have been developed. nih.gov

A general strategy involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an S-alkylisothiouronium salt in a suitable solvent, often water. nih.gov Another approach involves the sequential base- and acid-mediated condensation of β-ketoesters with S-alkylisothioureas. rsc.orgnih.gov This method allows for the direct formation of 4-pyrimidone-2-thioethers. nih.gov While a specific one-pot synthesis for this compound is not extensively detailed, these methodologies for analogous structures suggest its feasibility. Such a reaction could potentially involve the condensation of pyrimidine-2-thiol, an aldehyde, and an acetyl source under optimized conditions.

Reaction Condition Optimization and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key factors include the choice of base, solvent, temperature, and reaction time.

Base and Solvent: The strength and stoichiometry of the base can influence the rate of the S-alkylation and suppress side reactions. A base that is strong enough to deprotonate the thiol without promoting undesired reactions (like elimination or hydrolysis of the dione) is ideal. The solvent system can affect the solubility of reactants and the nucleophilicity of the thiolate; polar aprotic solvents are generally effective for SN2 reactions. chemrxiv.org

Temperature: The reaction temperature must be controlled to ensure a reasonable reaction rate while preventing decomposition of the reactants or products. For many nucleophilic substitution reactions, moderate temperatures (room temperature to gentle heating) are sufficient.

Catalysts: In some cases, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be used to enhance the reaction rate, particularly when dealing with reactants that have low solubility in the reaction medium. unirioja.es

Minimizing Side Products: A potential side reaction in the alkylation of pentane-2,4-dione is O-alkylation. Optimizing conditions to favor the more nucleophilic sulfur atom (S-alkylation) over the oxygen atoms is crucial. This is often achieved by using softer bases and polar aprotic solvents.

By systematically adjusting these parameters, the synthesis can be optimized to produce this compound in high yield and purity.

For a comprehensive understanding of the synthetic methodologies for this specific chemical, consulting specialized chemical synthesis databases and primary scientific literature would be necessary.

Spectroscopic and Structural Elucidation of 3 Pyrimidin 2 Ylthio Pentane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) for Proton Environment Characterization

A ¹H NMR spectrum of 3-(Pyrimidin-2-ylthio)pentane-2,4-dione would be expected to show distinct signals corresponding to the different proton environments in the molecule. The pentane-2,4-dione moiety exists in equilibrium between keto and enol tautomers.

Keto form : This form would likely show a singlet for the methine proton (CH) and two singlets for the two methyl groups (CH₃).

Enol form : In this tautomer, the hydroxyl proton (-OH) would give a characteristic broad singlet, and the two methyl groups might show slightly different chemical shifts. The vinylic proton would also produce a signal.

The pyrimidine (B1678525) ring protons would present as a doublet and a triplet, characteristic of their coupling patterns. The integration of these signals would confirm the number of protons in each environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (CH₃) | 2.0 - 2.5 | Singlet |

| Methine Proton (CH) | 4.0 - 4.5 | Singlet |

| Pyrimidine H-4, H-6 | 8.5 - 8.7 | Doublet |

| Pyrimidine H-5 | 7.0 - 7.2 | Triplet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbons, the methyl carbons, the methine carbon, and the carbons of the pyrimidine ring. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing far downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbons (C=O) | 190 - 205 |

| Pyrimidine C-2 | 165 - 170 |

| Pyrimidine C-4, C-6 | 157 - 160 |

| Pyrimidine C-5 | 118 - 120 |

| Methine Carbon (S-CH) | 60 - 70 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the protons on the pyrimidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups and the C=N and C=C bonds within the pyrimidine ring. The presence of the enol form would be indicated by a broad O-H stretching band.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carbonyl | C=O stretch | 1700 - 1730 (keto form) |

| Beta-Diketone | C=O stretch | 1600 - 1640 (enol form) |

| Alkene/Aromatic | C=C stretch | 1550 - 1650 |

| Aromatic | C=N stretch | 1500 - 1600 |

| C-H Alkyl | C-H stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (210.25). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

The fragmentation pattern would likely involve the cleavage of the thioether bond and fragmentations within the pentane-2,4-dione moiety. Common fragmentation pathways for pyrimidines often involve the loss of HCN or related neutral fragments. sapub.org

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound is currently available in open literature, a related compound, 3-(pyridin-4-ylthio)pentane-2,4-dione, has been studied. nih.govnih.gov In this analogous structure, the pentane-2,4-dione moiety exists in the enol form, stabilized by an intramolecular hydrogen bond. nih.govnih.gov It is plausible that this compound would adopt a similar conformation in the solid state, with the pyrimidine ring oriented at a significant dihedral angle to the plane of the enolized pentanedione ring.

Molecular Conformation and Tautomeric Forms (e.g., Keto-Enol)

Like other β-dicarbonyl compounds, this compound is expected to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature. In the enol form, an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is possible, which would lead to a more planar, cyclic conformation. However, without specific spectroscopic or structural data, the predominant tautomeric form in the solid state or in solution cannot be definitively stated.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

A detailed analysis of intermolecular and intramolecular interactions requires knowledge of the crystal packing and molecular structure, which is currently unavailable for this compound.

Intramolecular Interactions: As mentioned, the enol tautomer could be stabilized by a strong intramolecular O-H···O hydrogen bond, forming a six-membered ring.

Hydrogen Bonding: If the compound crystallizes in the enol form, the potential for intermolecular hydrogen bonding exists, although the intramolecular hydrogen bond is often dominant in similar structures. The nitrogen atoms of the pyrimidine ring could also act as hydrogen bond acceptors.

π-π Stacking: The pyrimidine rings of adjacent molecules could engage in π-π stacking interactions, which are common in aromatic systems.

However, without a determined crystal structure, the presence and nature of these interactions remain speculative.

Due to the absence of specific experimental data for this compound in the scientific literature, it is not possible to provide detailed research findings or construct data tables for its crystallographic and structural properties as requested.

Reactivity and Derivatization Pathways of 3 Pyrimidin 2 Ylthio Pentane 2,4 Dione

Reactivity of the Pyrimidine (B1678525) Moiety

The pyrimidine ring is a π-deficient heteroaromatic system, a characteristic that makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The presence of the electron-donating thioether linkage at the C2 position modulates this inherent reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on a pyrimidine ring is an intrinsically difficult reaction. researchgate.net The presence of two electronegative nitrogen atoms reduces the electron density of the ring, deactivating it towards attack by electrophiles. researchgate.net SEAr, if it occurs, typically requires the presence of strong electron-donating (activating) groups on the ring and proceeds under harsh conditions. researchgate.net

Nucleophilic Attack and Ring Transformations

In contrast to its inertness towards electrophiles, the pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atoms stabilize the negative charge in the Meisenheimer complex intermediate, which facilitates the displacement of a leaving group. stackexchange.com

In 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, the pentane-2,4-dionate group, linked via the sulfur atom, can function as a leaving group. Studies on related 2-methylthiopyrimidine derivatives have shown that the methylthio group can be displaced by strong nucleophiles like cyanide. rsc.org This suggests that the C2-S bond in the title compound could be cleaved by potent nucleophiles, leading to the formation of a new 2-substituted pyrimidine. The reactivity of the pyrimidine ring towards nucleophiles can be further enhanced by oxidation of the thioether linkage to a sulfone, as the sulfonyl group is an excellent leaving group. nih.govacs.org

Reactivity of the Pentane-2,4-dione Moiety

The pentane-2,4-dione fragment is a β-dicarbonyl system, characterized by the presence of an acidic α-hydrogen and a dynamic equilibrium between keto and enol forms. This functionality is the primary site for condensation and cyclization reactions.

Enolization and Keto-Enol Tautomerism-Driven Reactions

Pentane-2,4-dione itself exists predominantly in its enol form in non-polar solvents, a stability attributed to the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding and conjugation. pearson.comstackexchange.com However, the substitution at the C3 position, as seen in the title compound, significantly influences this equilibrium.

Computational studies on analogous 3-substituted pentane-2,4-diones have shown that bulky substituents can introduce steric hindrance, which destabilizes the planar enol form and shifts the equilibrium in favor of the keto tautomer. orientjchem.orgthecatalyst.org X-ray crystallography of the closely related compound, 3-(pyridin-4-ylthio)pentane-2,4-dione, reveals that it exists in the enol form in the solid state, stabilized by an intramolecular O-H···O hydrogen bond. nih.govnih.gov This suggests that this compound also likely possesses a stable enol tautomer, which is crucial for its subsequent reactivity.

| Factor | Effect on Equilibrium | Rationale | Reference |

|---|---|---|---|

| Solvent Polarity | Polar solvents favor the keto form. | Polar solvents can act as hydrogen bond acceptors/donors, disrupting the internal hydrogen bond that stabilizes the enol form. | orientjchem.org |

| Steric Bulk of Substituent | Bulky substituents at C3 favor the keto form. | Steric hindrance destabilizes the planar conjugated system of the enol tautomer. | thecatalyst.org |

| Intramolecular H-Bonding | Stabilizes the enol form. | Formation of a stable, quasi-aromatic six-membered ring lowers the overall energy of the enol tautomer. | pearson.comstackexchange.com |

| Conjugation | Stabilizes the enol form. | The C=C double bond in the enol form is part of an extended conjugated system with the remaining carbonyl group. | stackexchange.com |

Condensation and Cyclization Reactions

The β-dicarbonyl motif is a versatile precursor for the synthesis of a wide range of heterocyclic systems. The acidic methine proton and the two electrophilic carbonyl carbons are key reaction sites. The enol form provides a nucleophilic C=C bond for certain reactions. Common derivatization pathways involve condensation with binucleophiles like hydrazines, hydroxylamine (B1172632), or ureas to form five- or six-membered rings. For instance, reaction with hydrazine (B178648) would be expected to yield a pyrazole (B372694) derivative, while reaction with hydroxylamine would produce an isoxazole.

These reactions are foundational in heterocyclic chemistry and represent a major pathway for the derivatization of this compound. nih.gov The resulting products would incorporate the pyrimidin-2-ylthio substituent on the newly formed heterocyclic ring, allowing for the synthesis of complex, multi-ring structures.

| Reagent | Expected Heterocyclic Product | General Reaction Type |

|---|---|---|

| Hydrazine (N₂H₄) | Pyrazole | Knorr Pyrazole Synthesis |

| Substituted Hydrazines (R-NHNH₂) | N-Substituted Pyrazole | Knorr Pyrazole Synthesis |

| Hydroxylamine (NH₂OH) | Isoxazole | Isoxazole Synthesis |

| Urea (H₂NCONH₂) | Pyrimidinone | Biginelli-type Reaction |

| Guanidine | Aminopyrimidine | Pyrimidine Synthesis |

Reactivity at the Thioether Linkage

The thioether linkage is not merely a passive linker; it is a functional group that can undergo specific chemical transformations, primarily oxidation and cleavage.

Oxidation of the sulfur atom is a common reaction for thioethers. Using mild oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA), the thioether can be converted to the corresponding sulfoxide (B87167). Stronger oxidation conditions can further yield the sulfone. As previously noted, this transformation has profound consequences for the reactivity of the pyrimidine ring, as the resulting sulfoxide and sulfone groups are potent activators for nucleophilic aromatic substitution, making the C2 carbon highly electrophilic. nih.govacs.org

The C(pyrimidine)-S bond can also be susceptible to cleavage. As discussed in section 4.1.2, a sufficiently strong nucleophile can attack the C2 position of the pyrimidine ring, leading to the displacement of the entire pentane-2,4-dione moiety as a thiolate anion. rsc.org This reactivity pathway offers a method for the synthesis of other 2-substituted pyrimidines from the title compound.

Synthesis of Novel Derivatives and Fused Heterocyclic Systems

The dicarbonyl moiety of this compound is a versatile functional group for the construction of various heterocyclic rings. The two carbonyl groups and the acidic α-proton provide multiple points for cyclization reactions with a range of dinucleophiles.

The 1,3-dicarbonyl system is a classic precursor for the synthesis of five-membered heterocycles. By reacting this compound with appropriate reagents, it is possible to synthesize hybrid molecules incorporating thiazole (B1198619), pyrazole, or triazole rings.

Thiazole Hybrids: The Hantzsch thiazole synthesis provides a direct route to thiazole derivatives from α-haloketones and thioamides. While not a direct application of the dione (B5365651), modification of the dicarbonyl moiety, for instance, by α-halogenation, would furnish a suitable precursor. A more direct approach could involve reaction with a source of sulfur and ammonia (B1221849) or a primary amine. For example, pyridine-substituted thiazole hybrids have been synthesized from a precursor reacted with 3-chloropentane-2,4-dione (B157559). nih.gov

Pyrazole Hybrids: The Paal-Knorr synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov Reaction of this compound with hydrazine or substituted hydrazines would be expected to yield pyrazole derivatives where the pyrazole ring is attached at the 3-position of the pentane-2,4-dione backbone, resulting in a novel pyrimidinylthio-substituted pyrazole.

Triazole Hybrids: The synthesis of 1,2,4-triazoles can be achieved from 1,3-dicarbonyl compounds through multi-step sequences, often involving the formation of an intermediate that is then cyclized with a source of nitrogen. For instance, the reaction of a β-diketone with a hydrazide followed by cyclization can lead to triazole formation.

Table 2: Potential Synthesis of Five-Membered Heterocyclic Hybrids

| Target Heterocycle | Reagent(s) | Plausible Product Structure |

| Thiazole | α-Halogenation followed by thioamide | Pyrimidinylthio-substituted thiazole |

| Pyrazole | Hydrazine or substituted hydrazine | Pyrimidinylthio-substituted pyrazole |

| Triazole | Hydrazide followed by cyclization | Pyrimidinylthio-substituted triazole |

This table outlines potential synthetic pathways based on established methodologies.

The reactivity of the dicarbonyl unit can also be exploited to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and thienopyrimidines. These ring systems are of significant interest in medicinal chemistry.

Pyrido[2,3-d]pyrimidine (B1209978) Analogues: The synthesis of the pyrido[2,3-d]pyrimidine core often involves the condensation of a 6-aminopyrimidine derivative with a 1,3-dicarbonyl compound or its equivalent. jocpr.com While this compound itself is not the pyrimidine component in this reaction, its dicarbonyl functionality can be utilized in reactions with aminopyrimidines to build the pyridine (B92270) portion of the fused system. For example, condensation with 6-aminouracil (B15529) derivatives could lead to the formation of novel pyrido[2,3-d]pyrimidine-2,4-diones. derpharmachemica.com

Thienopyrimidine Analogues: The Gewald reaction is a well-known method for the synthesis of 2-aminothiophenes, which are key intermediates for the preparation of thieno[2,3-d]pyrimidines. This reaction involves the condensation of a ketone or β-dicarbonyl compound with a cyanoacetamide in the presence of elemental sulfur and a base. It is plausible that this compound could participate in a Gewald-type reaction to furnish a thiophene (B33073) ring, which could then be further elaborated to a thienopyrimidine system.

Coordination Chemistry and Supramolecular Assembly of 3 Pyrimidin 2 Ylthio Pentane 2,4 Dione

Ligand Design Principles and Coordination Sites

The design of 3-(pyrimidin-2-ylthio)pentane-2,4-dione as a ligand is predicated on the strategic combination of distinct chemical moieties, each with a well-established affinity for metal ions. This design allows for a variety of coordination modes, potentially leading to the formation of diverse metal complexes with interesting structural and functional properties.

The pentane-2,4-dione (acetylacetonate, acac) portion of the molecule is a classic β-diketone, which is known to exist in a keto-enol tautomerism. In its enolic form, the deprotonated hydroxyl group and the adjacent carbonyl oxygen create a bidentate O,O'-chelate ring upon coordination to a metal center. This chelation is a highly stable arrangement, forming a six-membered ring with the metal ion, a common feature in the coordination chemistry of β-diketones asianpubs.orgresearchgate.net. The coordination of this moiety is a primary driving force for the formation of stable metal complexes.

The pyrimidine (B1678525) ring introduces nitrogen donor atoms, which are common coordination sites for a wide range of metal ions. Depending on the steric and electronic factors, one or both of the nitrogen atoms of the pyrimidine ring can coordinate to a metal center. Aminopyrimidine and its derivatives are recognized as versatile ligands with flexible binding and coordination modes, capable of forming both discrete molecular complexes and extended coordination polymers nih.gov. The nitrogen atoms of the pyrimidine ring can act as monodentate or bridging ligands, connecting multiple metal centers and facilitating the construction of higher-order supramolecular architectures nih.gov.

The thioether sulfur atom provides an additional potential coordination site. Thioether complexes with transition metals are well-documented wikipedia.org. The sulfur atom in a thioether linkage is a soft donor and tends to form bonds with soft metal ions. The geometry of the sulfur atom is pyramidal, and upon coordination, it can introduce chirality to the metal complex if the groups attached to the sulfur are different wikipedia.org. While the thioether linkage is generally considered a weaker donor than the β-diketone and pyrimidine moieties, its participation in coordination cannot be discounted and may lead to the formation of complexes with unique geometries and properties. It can act as a monodentate ligand or, in some cases, as a bridging ligand between two metal centers wikipedia.org.

Metal Complex Formation and Stoichiometry

The synthesis of metal complexes with this compound can be approached through various synthetic methodologies, leading to a range of possible stoichiometries and coordination environments.

The synthesis of metal-ligand adducts of this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and the metal-to-ligand molar ratio would be critical in determining the final product. For instance, a 1:2 metal-to-ligand ratio is common for β-diketone complexes with divalent metal ions, resulting in complexes of the type [M(L)₂] . However, the presence of the additional coordination sites on the pyrimidine ring and the thioether sulfur could lead to the formation of complexes with different stoichiometries or polymeric structures. The synthesis could be carried out under inert atmosphere to prevent oxidation of the ligand or the metal ion.

Table 1: Potential Coordination Modes of this compound

| Coordination Moiety | Potential Donor Atoms | Coordination Mode |

|---|---|---|

| β-Diketone | O,O' | Bidentate Chelate |

| Pyrimidine | N | Monodentate |

| Pyrimidine | N,N' | Bidentate Bridging |

| Thioether | S | Monodentate |

The coordination of a metal ion to this compound is expected to induce significant changes in its spectroscopic properties. These changes can be monitored by various techniques to confirm the formation of the complex and to elucidate the coordination mode.

Infrared (IR) Spectroscopy: Upon coordination of the β-diketone moiety, the characteristic C=O and C=C stretching vibrations of the ligand would be expected to shift to lower frequencies. The disappearance of the broad enolic O-H band would also be indicative of coordination. Changes in the vibrational frequencies of the pyrimidine ring would suggest the involvement of the nitrogen atoms in coordination asianpubs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the coordination environment. The chemical shifts of the protons and carbons in the vicinity of the coordination sites would be expected to change upon complexation. For instance, a downfield shift of the pyrimidine protons could indicate nitrogen coordination.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes would likely exhibit new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. These transitions can provide information about the geometry of the coordination sphere iaea.org.

Table 2: Expected Spectroscopic Changes upon Coordination

| Spectroscopic Technique | Expected Observation | Implication |

|---|---|---|

| Infrared (IR) | Shift in C=O and C=C stretching frequencies | Coordination of β-diketone |

| Infrared (IR) | Changes in pyrimidine ring vibrations | Coordination of pyrimidine nitrogen |

| NMR | Shift in proton and carbon signals near donor atoms | Confirmation of coordination sites |

Uncharted Territory: The Coordination Chemistry of this compound Remains Largely Unexplored

Despite the rich and diverse field of coordination chemistry, a thorough review of scientific literature reveals a significant gap in the understanding of the chemical compound this compound. Specifically, detailed research into its coordination behavior, supramolecular architecture, and the formation of coordination polymers is not publicly available.

While the foundational principles of coordination chemistry provide a theoretical framework for how this compound might interact with metal cations, specific experimental data, structural analyses, and detailed research findings concerning this particular compound are absent from the current body of scientific publications. The intricate interplay of its pyrimidine and β-diketone moieties suggests a potential for complex and tunable coordination behavior, yet this remains a subject of speculation without empirical evidence.

The subsections outlined for this article, including the formation of one-, two-, and three-dimensional coordination polymers, as well as the site selectivity with different metal cations, represent areas of intense interest within contemporary materials science and inorganic chemistry. However, the application of these concepts to this compound has not been documented in the accessible scientific domain.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the coordination chemistry and supramolecular assembly of this compound that adheres to the requested outline. The absence of published research, including crystallographic data, synthesis protocols for its metal complexes, and analyses of their supramolecular structures, precludes any substantive discussion on the topics of one-dimensional chains, two-dimensional grids, three-dimensional networks, or its tunable coordination behavior.

This lack of information highlights a potential area for future research. The unique combination of a hard β-diketonate chelating site and a softer nitrogen- and sulfur-containing pyrimidinylthio group could lead to novel materials with interesting structural and functional properties. Future investigations would be necessary to elucidate the coordination modes, supramolecular assemblies, and potential applications of this intriguing, yet currently uncharacterized, ligand.

Computational Chemistry and Theoretical Investigations of 3 Pyrimidin 2 Ylthio Pentane 2,4 Dione

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons within a molecule dictates its chemical and physical properties. Molecular Orbital (MO) theory is a fundamental framework used to describe the electronic structure of molecules. libretexts.org Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the shapes and energies of molecular orbitals and to visualize the distribution of electron density.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. aimspress.com The HOMO represents the outermost orbital containing electrons and is associated with the ability to donate electrons, thus indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the innermost empty orbital and signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A large energy gap suggests high stability and low reactivity, while a small gap implies the opposite. scirp.org

For 3-(Pyrimidin-2-ylthio)pentane-2,4-dione, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the sulfur atom, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pentane-2,4-dione moiety, particularly the carbonyl carbons. Computational studies on similar pyrimidine derivatives have shown that charge transfer interactions, which are vital for many biological activities, can be understood by analyzing the HOMO and LUMO distributions. scirp.orgirjweb.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Representative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.75 |

Note: The values in this table are representative and are based on typical DFT calculations for similar organic molecules. Actual values may vary depending on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the MEP map of this compound, the electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the pyrimidine ring would exhibit a strong negative potential (red), indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atoms and the regions around the carbonyl carbons would display a positive potential (blue), highlighting them as potential sites for nucleophilic attack.

Tautomerism and Conformational Analysis

The flexibility of molecules and the existence of different tautomeric forms are critical to their function and reactivity. Computational chemistry offers robust methods to explore the potential energy surfaces of molecules, identifying stable conformers and the energy barriers that separate them.

Like other β-dicarbonyl compounds, this compound can exist in a dynamic equilibrium between its keto and enol tautomers. libretexts.org The pentane-2,4-dione moiety is well-known for this tautomerism. thecatalyst.org The enol form is often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. nih.govnih.gov This conjugation and hydrogen bonding can make the enol form surprisingly stable, and in some cases, even more stable than the keto form. libretexts.orgpearson.com

Computational studies on related molecules, such as 3-phenyl-2,4-pentanedione, have utilized DFT methods to investigate the energy differences and transition states between the keto and enol forms. orientjchem.org Such calculations can predict the equilibrium constant and the relative populations of the tautomers in different environments, such as the gas phase or in various solvents. orientjchem.org For this compound, it is anticipated that the enol tautomer would be significantly stabilized by intramolecular hydrogen bonding.

Table 2: Calculated Relative Energies for Keto-Enol Tautomerism of this compound (Representative Data)

| Tautomer | Relative Energy (kcal/mol) |

| Keto Form | 0.00 |

| Enol Form | -3.50 |

| Transition State | +12.50 |

Note: These are representative values based on studies of similar β-dicarbonyl compounds. The negative relative energy for the enol form indicates its greater stability compared to the keto form.

The presence of several single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements or conformers. The key rotational barriers would be around the C-S bond connecting the pyrimidine ring to the sulfur atom and the S-C bond linking the sulfur to the pentane-2,4-dione backbone.

Computational methods can be used to perform a potential energy scan by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima). The stability of different conformers is influenced by factors such as steric hindrance between the bulky pyrimidine and dione (B5365651) groups and non-covalent interactions like intramolecular hydrogen bonds. For instance, a V-shaped conformation has been observed in the crystal structure of the related compound 3-(pyridin-4-ylthio)pentane-2,4-dione. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate activation energies, which provides a deeper understanding of the reaction kinetics and thermodynamics. mdpi.com

For this compound, computational studies could be employed to investigate a variety of potential reactions. For example, the nucleophilic substitution at the pyrimidine ring, a common reaction for this heterocyclic system, could be modeled to understand the influence of the thioether-dione substituent on the reaction pathway. Similarly, reactions involving the enolate of the pentane-2,4-dione moiety, such as alkylation or condensation reactions, could be computationally explored. These theoretical investigations can help in predicting the regioselectivity and stereoselectivity of reactions, thereby guiding the design of synthetic routes to novel derivatives.

Ligand-Receptor Interaction Prediction and Optimization

While direct computational studies specifically targeting this compound are not extensively available in the public domain, a wealth of information can be extrapolated from in silico research on structurally analogous pyrimidine derivatives. These studies, employing techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis, provide a foundational understanding of how the pyrimidine core and its substituents are likely to interact with various biological receptors. This section will synthesize findings from these related compounds to predict the potential ligand-receptor interactions of this compound and discuss avenues for its structural optimization.

Molecular docking simulations are instrumental in predicting the binding conformation and affinity of a ligand within the active site of a target protein. For pyrimidine-based compounds, these studies have revealed common interaction patterns that are likely relevant to this compound. The pyrimidine ring itself, with its nitrogen atoms, frequently acts as a hydrogen bond acceptor. For instance, in studies of pyrimidine derivatives targeting the Bcl-2 receptor, the pyrimidine core was shown to form crucial hydrogen bonds within the binding pocket. mdpi.com Similarly, in the context of the A2A adenosine (B11128) receptor, the heterocyclic nitrogen atoms are key contributors to binding affinity. tcmsp-e.com

The thioether linkage and the pentane-2,4-dione moiety of the target compound also play significant roles in its potential interactions. The sulfur atom can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions. The diketone portion of the molecule can engage in hydrogen bonding and may also be involved in metal coordination in metalloenzymes.

Several computational studies on pyrimidine analogs have identified key amino acid residues that are critical for binding. For example, in the active site of BRD4, aminopyrimidine-2,4-dione derivatives were found to form hydrogen bonds with Asn140 and hydrophobic interactions with Tyr97 and Pro82. nih.gov In another study on pyrimidine derivatives as inhibitors of cyclooxygenase (COX) enzymes, specific binding interactions within the active sites of COX-1 and COX-2 were predicted. ashdin.com These findings suggest that this compound could potentially interact with similar residues in a range of protein targets.

The optimization of this compound for enhanced receptor binding would likely involve modifications to both the pyrimidine ring and the pentane-2,4-dione side chain. Structure-activity relationship (SAR) studies on related pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring greatly influence biological activity. nih.govresearchgate.net For instance, the introduction of different functional groups can alter the electronic properties and steric profile of the molecule, leading to improved interactions with the target receptor. Modifications to the pentane-2,4-dione moiety could also be explored to enhance binding affinity and selectivity.

The following interactive data tables summarize the findings from molecular docking studies on various pyrimidine derivatives, providing insights into the potential interactions of this compound.

| Compound Type | Target Receptor | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Bcl-2 | - | mdpi.com |

| Aminopyrimidine-2,4-diones | BRD4/PLK1 | - | nih.gov |

| Pyrimidine-2-thiols | COX-1/COX-2 | - | ashdin.com |

| Thieno[2,3-d]pyrimidine (B153573) Derivative | JAK2 Kinase | - | mdpi.com |

| 4-thiophenyl-pyrimidine derivatives | EGFR/VEGFR-2 | - | rsc.org |

| Compound Type | Target Receptor | Key Interacting Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Aminopyrimidine-2,4-diones | BRD4 | Asn140, Tyr97, Pro82 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Volasertib (aminopyrimidine moiety) | PLK1 | Cys133, Leu59 | Hydrogen Bonding | nih.gov |

| Indoquinazoline Derivatives | NR4A1 LBD | His185, Asp263 | Hydrogen Bonding | acs.org |

Future Directions and Translational Research for 3 Pyrimidin 2 Ylthio Pentane 2,4 Dione

Development of Advanced Synthetic Strategies

Future synthetic research on 3-(pyrimidin-2-ylthio)pentane-2,4-dione should focus on developing more efficient, scalable, and environmentally benign methodologies. While classical methods involving the reaction of 2-mercaptopyrimidine (B73435) with 3-halopentane-2,4-dione are feasible, advanced strategies could offer significant improvements.

Modern synthetic approaches could include:

Transition-Metal Catalyzed Cross-Coupling Reactions: The use of transition metals like palladium, copper, or nickel could facilitate the C-S bond formation between a pyrimidine (B1678525) derivative and the pentane-2,4-dione moiety. nih.govresearchgate.netdntb.gov.uamdpi.com These methods often offer milder reaction conditions and broader substrate scopes.

Flow Chemistry: For large-scale synthesis, converting batch reactions into a continuous flow process could enhance safety, reproducibility, and scalability. This would be particularly relevant for any future commercial applications.

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation can often accelerate reaction rates, improve yields, and represent a more energy-efficient synthetic route. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, mild conditions, functional group tolerance. nih.govresearchgate.net | Screening of catalysts (Pd, Cu, Ni) and ligands; optimization of reaction parameters. |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost. rsc.org | Design of a convergent synthetic route from simple precursors. |

| Flow Chemistry | Scalability, improved safety, high reproducibility. | Development of a stable and efficient continuous flow reactor setup. |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.gov | Optimization of irradiation parameters and solvent systems. |

Exploration of Novel Reactivity Pathways

The trifunctional nature of this compound (pyrimidine, thioether, β-diketone) offers a rich landscape for exploring novel chemical transformations.

Pyrimidine Ring Functionalization: The pyrimidine ring can be a target for various modifications. Electrophilic substitution reactions could be explored, although the ring is electron-deficient. More promising would be metalation followed by quenching with electrophiles to introduce substituents at specific positions, thereby creating a library of analogs. acs.org

Thioether Moiety Reactions: The sulfur atom is susceptible to oxidation, which would allow for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms may exhibit altered biological activities and physicochemical properties.

β-Diketone Reactivity: The β-diketone moiety exists in a keto-enol tautomeric equilibrium. rsc.org This functionality is a classical precursor for the synthesis of various heterocyclic systems. Future work could explore its condensation reactions with hydrazines, hydroxylamines, or other binucleophiles to generate novel pyrazole (B372694), isoxazole, or other fused heterocyclic systems attached to the pyrimidin-2-ylthio core. This moiety is also an excellent chelator for metal ions.

Rational Design of Derivatives with Enhanced Biological Profiles

Pyrimidine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comnih.govnih.gov The rational design of derivatives of this compound could lead to compounds with enhanced therapeutic potential. A key area of focus could be the development of kinase inhibitors, as the pyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases. researchgate.netfrontiersin.orgrsc.org

Structure-activity relationship (SAR) studies will be crucial in guiding the design of new derivatives. nih.govresearchgate.net Modifications could be systematically introduced at three key positions:

The Pyrimidine Ring: Substitution with small alkyl, halogen, or amino groups could modulate the electronic properties and steric profile, potentially improving target binding affinity.

The Pentane-2,4-dione Moiety: The methyl groups could be replaced with other alkyl or aryl groups to explore the hydrophobic pocket of a target enzyme.

The Thioether Linker: The length and flexibility of the linker could be altered, for instance, by replacing the pentane-2,4-dione with a different dicarbonyl-containing fragment.

| Derivative Class | Design Rationale | Hypothetical Target |

| Substituted Pyrimidines | Modulate hydrogen bonding and electronic interactions in the ATP binding site. frontiersin.org | Protein Kinases (e.g., EGFR, PI3K) mdpi.comacs.org |

| Varied Diketone Analogs | Probe hydrophobic regions of the target protein. | Anticancer targets, microbial enzymes. |

| Oxidized Thioether Derivatives | Increase polarity and potential for hydrogen bonding. | Various therapeutic targets. |

| Fused Heterocycles | Create rigid, conformationally constrained analogs with novel shapes. | Kinases, other enzymes. nih.gov |

Applications in Materials Science and Supramolecular Chemistry

The structural features of this compound also make it a promising candidate for applications in materials science.

Supramolecular Assemblies: β-Diketones are renowned for their ability to act as bidentate ligands for a wide variety of metal ions, forming stable chelate complexes. researchgate.netmdpi.com The presence of both a β-diketone chelating unit and a potentially coordinating pyrimidine ring makes this molecule a bifunctional ligand. It could be used to construct coordination polymers, metal-organic frameworks (MOFs), or discrete supramolecular structures like metallacages. researchgate.netacs.org These materials could have applications in catalysis, gas storage, or as sensors.

Luminescent Materials: Pyrimidine derivatives have been investigated for their luminescent properties and potential use in organic light-emitting diodes (OLEDs). researchgate.net Future research could involve synthesizing derivatives of this compound with extended π-conjugation to explore their photophysical properties and potential as new optical materials. ontosight.ai

In Vivo Studies and Preclinical Development (if applicable to a hypothetical drug lead)

Should a derivative of this compound emerge as a potent and selective lead compound from in vitro screening, a structured preclinical development program would be the next logical step. nih.govresearchgate.netresearchgate.net

The typical preclinical pipeline for a small molecule drug candidate would involve:

ADMET Profiling: In vitro and in vivo assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This includes evaluating metabolic stability in liver microsomes, plasma protein binding, and permeability assays.

Pharmacokinetic (PK) Studies: Determining the compound's concentration-time profile in animal models (e.g., rodents) after administration to understand its bioavailability, half-life, and clearance.

Efficacy Studies in Animal Models: If the compound is, for example, a potential anticancer agent, its efficacy would be tested in relevant xenograft or genetically engineered mouse models of cancer.

Safety Pharmacology and Toxicology Studies: Comprehensive evaluation of the compound's potential adverse effects on major organ systems (cardiovascular, respiratory, central nervous system) and determination of its toxicity profile through dose-range-finding and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent).

Successful completion of these preclinical studies is a prerequisite for filing an Investigational New Drug (IND) application and proceeding to human clinical trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(pyrimidin-2-ylthio)pentane-2,4-dione, and how are intermediates validated?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting pyrimidine-2-thiol derivatives with activated diketones (e.g., pentane-2,4-dione) in the presence of a base (e.g., KOH) under reflux conditions in ethanol. Intermediates like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione are validated using NMR (¹H/¹³C), mass spectrometry, and melting point analysis to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- Melting Point Analysis : To assess purity (e.g., mp 99.5–101.5°C for related pyrimidine derivatives) .

- Chromatography (HPLC/TLC) : For purity assessment and reaction monitoring.

- Spectroscopy : ¹H/¹³C NMR for functional group identification and FT-IR for thiocarbonyl (C=S) bond confirmation .

Q. What are common intermediates in the synthesis of pyrimidin-2-ylthio derivatives?

- Methodology : Intermediates like pyrimidine-2-thiols and diketone-activated precursors (e.g., 1,3,4-oxadiazole derivatives) are frequently used. Their reactivity is optimized by adjusting reaction time, temperature, and base strength (e.g., KOH in ethanol) to enhance yield .

Advanced Research Questions

Q. How can catalytic systems improve the efficiency of synthesizing pyrimidin-2-ylthio derivatives?

- Methodology : Heterogeneous catalysts such as Fe₂O₃@SiO₂/In₂O₃ (used in pyrimidine-allylidene syntheses) can reduce reaction time and improve regioselectivity. Solvent polarity (e.g., ethanol vs. DMF) and temperature gradients (reflux vs. microwave-assisted heating) are critical variables for optimizing catalytic performance .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrimidin-2-ylthio derivatives in medicinal chemistry?

- Methodology :

- Functional Group Modulation : Introducing electron-withdrawing groups (e.g., nitro, chloro) to the pyrimidine ring to enhance bioactivity (e.g., antimicrobial or antitumor properties).

- Biological Assays : Testing modified derivatives against target enzymes (e.g., kinases) or pathogens to correlate substituent effects with activity .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Stability is assessed via accelerated degradation studies under varying pH, humidity, and temperature. For example, storing the compound at 4°C in anhydrous conditions (e.g., desiccators) minimizes hydrolysis of the thiocarbonyl group. Analytical monitoring via HPLC tracks degradation products .

Q. What are the key challenges in isolating and characterizing byproducts during pyrimidin-2-ylthio synthesis?

- Methodology : Byproducts like disulfide linkages or oxidized thiols may form. Techniques include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.